molecular formula C₁₉H₃₀O₂ B1141200 19-Normethandriol CAS No. 95554-01-1

19-Normethandriol

Cat. No. B1141200
CAS RN: 95554-01-1
M. Wt: 290.44
InChI Key:
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Description

Synthesis Analysis

The synthesis of 19-Normethandriol involves intricate processes aimed at introducing specific functional groups and stereochemistry to achieve the desired molecular architecture. For instance, the synthesis of equine metabolites of norethandrolone, a related synthetic anabolic steroid, involves creating 19-nor-17α-pregnanediols and 19-nor-17α-pregnanetriols through stereoselective reduction and Grignard additions. This process underscores the complexity and precision required in synthesizing steroids like 19-Normethandriol (McKinney, Ridley, & Turner, 2003).

Molecular Structure Analysis

The molecular structure of 19-Normethandriol is characterized by the absence of the methyl group at the 19th carbon, a feature that distinguishes it from other androgens. This structural characteristic is pivotal in defining its chemical behavior and interactions. The synthesis of various 19-substituted androgens has facilitated the understanding of structural features critical for biological activity, providing insights into the stereochemistry at the C-19 position (Skinner & Akhtar, 1969).

Chemical Reactions and Properties

19-Normethandriol undergoes specific chemical reactions that are influenced by its unique structure. For example, the creation of 19-functionalised derivatives of 16α-hydroxy-testosterone illustrates the reactivity of the C-19 position and its role in biosynthetic pathways, highlighting the compound's chemical versatility (Stevenson, Wright, & Akhtar, 1985).

Physical Properties Analysis

The physical properties of 19-Normethandriol, such as solubility, melting point, and crystalline structure, are determined by its molecular configuration. While specific data on 19-Normethandriol might not be readily available, analogous compounds provide a basis for understanding the physical characteristics inherent to steroids with similar structures.

Chemical Properties Analysis

The chemical properties of 19-Normethandriol, including its reactivity, stability, and interaction with other molecules, are shaped by its steroidal framework and functional groups. Studies on related compounds, such as the synthesis of 19-residue peptides with alamethicin-like activity, offer insights into the chemical behavior of steroids and their potential for forming complex structures (Gisin, Kobayashi, & Hall, 1977).

Mechanism of Action

Target of Action

19-Normethandriol, also known as 17-Methyl-estr-5-ene-3ß,17ß-diol , is believed to be metabolized in the body to produce a metabolite which can activate the androgen receptor, similar to testosterone . Androgen receptor activation is likely less than that of testosterone or dihydrotestosterone . The androgen receptor is a primary target of 19-Normethandriol, and it plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.

Mode of Action

19-Normethandriol interacts with its target, the androgen receptor, by binding to it with high selectivity . This binding results in a change in the conformation of the receptor, which allows it to translocate to the nucleus and bind to androgen-responsive elements in the DNA. This binding to the DNA then influences the transcription of specific genes, leading to the physiological effects seen with 19-Normethandriol .

Biochemical Pathways

These may include pathways involved in muscle growth and development, bone density, and secondary sexual characteristics .

Pharmacokinetics

It is likely absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys .

Result of Action

The molecular and cellular effects of 19-Normethandriol’s action are likely to be similar to those of other anabolic steroids. This includes increased protein synthesis, decreased amino acid degradation, increased muscle mass and strength, and potentially increased bone density .

Action Environment

The action, efficacy, and stability of 19-Normethandriol can be influenced by various environmental factors. These may include the presence of other drugs, the individual’s health status, genetic factors, and lifestyle factors such as diet and exercise. Specific studies on the influence of these factors on 19-normethandriol are currently lacking .

Safety and Hazards

Specific safety and hazard information for 19-Normethandriol is not available in the search results. However, it’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions of 19-Normethandriol research are not explicitly mentioned in the search results. However, it’s worth noting that research in similar compounds often focuses on their potential therapeutic applications .

properties

IUPAC Name

(3S,8R,10R,13S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14-,15?,16+,17?,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOZVXGMIXPBOU-OCJRQEJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(CC4=CCC3C1CCC2(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3[C@H]4CC[C@@H](CC4=CC[C@H]3C1CC[C@]2(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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